CH6953755

Beschreibung

Eigenschaften

IUPAC Name |

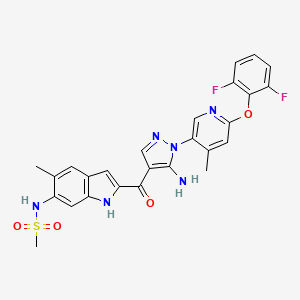

N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F2N6O4S/c1-13-7-15-9-21(32-20(15)10-19(13)33-39(3,36)37)24(35)16-11-31-34(26(16)29)22-12-30-23(8-14(22)2)38-25-17(27)5-4-6-18(25)28/h4-12,32-33H,29H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXUHNOWRKWXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NS(=O)(=O)C)NC(=C2)C(=O)C3=C(N(N=C3)C4=CN=C(C=C4C)OC5=C(C=CC=C5F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F2N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: CH6953755 wurde durch ein groß angelegtes Screening von über einer halben Million Verbindungen identifiziert, gefolgt von einer Optimierung der Struktur-Wirkungs-Beziehung. Die Verbindung ist ein Aminopyrazolderivat, das speziell zur Inhibition der YES1-Kinase entwickelt wurde .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Synthese des Aminopyrazolkernstücks, gefolgt von spezifischen Modifikationen, um seine Selektivität und Potenz gegen die YES1-Kinase zu verbessern. Detaillierte industrielle Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

Arten von Reaktionen: CH6953755 unterliegt hauptsächlich Inhibitionsreaktionen, bei denen es an die YES1-Kinase bindet und so deren Autophosphorylierung an der Tyr426-Stelle verhindert .

Häufige Reagenzien und Bedingungen: Die Verbindung wird typischerweise in Konzentrationen von 0,001 bis 1 Mikromolar für in-vitro-Studien verwendet und oral in Dosen von 7,5 bis 60 Milligramm pro Kilogramm für in-vivo-Studien verabreicht .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion mit this compound ist die Inhibition der YES1-Kinaseaktivität, die zu einer reduzierten Zellproliferation in YES1-amplifizierten Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide exhibits significant anticancer properties. Its mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study: Inhibition of Kinase Activity

A study demonstrated that this compound effectively inhibits the activity of certain kinases associated with cancer progression. The compound was tested in vitro against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It shows promise in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.

Case Study: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function as assessed by behavioral tests . These findings suggest potential therapeutic applications in treating neurodegenerative disorders.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it has inhibitory effects against certain bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

Research involving the evaluation of this compound against Porphyromonas gingivalis, a bacterium implicated in periodontal disease, showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Kinase Inhibition

The compound selectively inhibits specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. This inhibition disrupts cancer cell growth and induces apoptosis.

Modulation of Neuroinflammatory Pathways

By targeting inflammatory mediators and oxidative stress pathways, the compound protects neuronal cells from damage and promotes survival under pathological conditions.

Disruption of Bacterial Cell Functions

The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria.

Wirkmechanismus

CH6953755 exerts its effects by selectively inhibiting YES1 kinase. YES1 kinase is involved in the regulation of cell growth and survival. By inhibiting YES1, this compound prevents the phosphorylation of downstream targets, including the yes-associated protein 1 (YAP1), which plays a crucial role in the growth of YES1-amplified cancers . This inhibition leads to reduced cell proliferation and tumor growth .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 2055918-71-1

- Molecular Formula : C₂₆H₂₂F₂N₆O₄S

- Molecular Weight : 552.55 g/mol

- Structural Features: The compound is characterized by a pyrazole-indole core linked to a 2,6-difluorophenoxy-substituted pyridine moiety and a methanesulfonamide group.

Physicochemical Properties :

- Storage : Stable under inert atmosphere at room temperature.

- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Pyrazole-Based Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Pyrazole Core : All compounds share a pyrazole ring, which is critical for binding to biological targets like GABA receptors (fipronil, ethiprole) or enzymes (azimsulfuron). The target compound’s indole-pyridine extension may enhance selectivity or pharmacokinetics .

- Fluorine Substitution: The 2,6-difluorophenoxy group in the target compound contrasts with fipronil’s trifluoromethylsulfinyl group.

- Sulfonamide Functionality : Present in both the target compound and azimsulfuron, this group is often associated with enzyme inhibition (e.g., sulfonylureas in herbicides). The target’s methanesulfonamide may modulate solubility or target engagement .

Functional Analogues in Sulfonamide-Containing Compounds

- Cinosulfuron (94593-91-6): A sulfonylurea herbicide with a triazine backbone. Unlike the target compound, it lacks aromatic heterocycles but shares sulfonamide-mediated enzyme inhibition .

- Rimsulfuron (122931-48-0): Features a pyrimidine-sulfonamide structure, targeting plant acetolactate synthase. The target compound’s indole-pyridine system may offer broader target specificity in non-plant systems .

Biologische Aktivität

N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide is a complex compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a pyrazole ring substituted with an amino group and a carbonyl moiety.

- Pyridine and Indole Moieties : These contribute to the compound's pharmacological properties, enhancing its interaction with biological targets.

- Methanesulfonamide Group : This moiety is known for its role in modulating biological activity, particularly in enzyme inhibition.

Research indicates that compounds similar to N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes, impacting pathways such as inflammation and cell proliferation.

- Interference with Signal Transduction : The compound may modulate signaling pathways involving kinases or other cellular receptors.

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

Studies have demonstrated that related pyrazole compounds exhibit significant anti-inflammatory properties. For instance:

- A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed up to 85% inhibition at concentrations around 10 µM compared to standard treatments like dexamethasone .

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented extensively:

| Compound | Target Organism | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | E. coli | 75% | |

| Compound B | S. aureus | 80% | |

| Compound C | Klebsiella pneumoniae | 70% |

These results suggest that the compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Potential

Pyrazole derivatives have been explored for their anticancer activities:

- Research indicates that certain pyrazole compounds can inhibit critical kinases involved in cancer cell proliferation. For example, compounds targeting Aurora kinases have shown promising results in preclinical models .

Study on Inflammatory Response

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives that demonstrated significant inhibition of inflammatory markers in vitro. The most potent compound showed an IC50 value comparable to established anti-inflammatory drugs .

Antimicrobial Testing

Burguete et al. reported on a novel series of pyrazole derivatives that exhibited antimicrobial activity against multiple bacterial strains. The presence of specific functional groups was crucial for enhancing this activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.